Physicochemical Profile Differentiation: Lower LogP and Smaller TPSA vs. Carboxylic Acid Analog Confers Favorable Permeability Characteristics
The target compound bearing a terminal primary acetamide (MW 313.19, LogP 0.62, TPSA 80.47 Ų, HBD = 1) differs markedly from its closest commercially available analog, 2-((5-bromo-N-methylthiophene)-2-sulfonamido)acetic acid (PubChem CID 4084133, MW 314.2, XLogP3 1.7, TPSA 111 Ų, HBD = 1) [1]. The acetamide reduces LogP by approximately 1.1 log units and TPSA by approximately 30.5 Ų relative to the carboxylic acid form. In the context of CNS drug-likeness guidelines (recommended TPSA < 90 Ų for blood-brain barrier penetration), the acetamide falls within the favorable range while the carboxylic acid exceeds it [2]. Both compounds share a single hydrogen bond donor, distinguishing them from the des-methyl analog which would possess two HBDs.
| Evidence Dimension | Computed physicochemical properties: LogP, TPSA, HBD count |
|---|---|
| Target Compound Data | LogP 0.62, TPSA 80.47 Ų, HBD = 1 (vendor computed data) |
| Comparator Or Baseline | 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetic acid (CID 4084133): XLogP3 1.7, TPSA 111 Ų, HBD = 1 |
| Quantified Difference | ΔLogP ≈ −1.1; ΔTPSA ≈ −30.5 Ų; HBD count identical |
| Conditions | Computed properties: Chemscene (target) vs. PubChem XLogP3/Cactvs (comparator) |
Why This Matters
The lower LogP and smaller TPSA of the acetamide predict superior passive membrane permeability and potentially better oral bioavailability compared to the carboxylic acid analog, an important consideration when selecting a building block for lead optimization programs targeting intracellular or CNS targets.
- [1] PubChem. Compound Summary for CID 4084133. XLogP3-AA 1.7, TPSA 111 Ų, Heavy Atom Count 15, Rotatable Bond Count 4, H-Bond Donor Count 1, H-Bond Acceptor Count 6. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. (CNS drug-likeness: TPSA < 90 Ų, HBD ≤ 3). View Source
